Ensartinib

准备方法

合成路线和反应条件: 恩沙替尼的合成涉及多个步骤,包括关键中间体的形成及其随后的偶联反应。该过程通常从制备苯胺衍生物开始,该衍生物经过一系列反应,包括卤化、亲核取代和环化,形成最终产物。反应条件通常涉及使用有机溶剂、催化剂和受控温度,以确保高产率和纯度。

工业生产方法: 恩沙替尼的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这涉及使用自动化反应器、连续流动系统和严格的质量控制措施,以确保一致性和符合监管标准。

化学反应分析

反应类型: 恩沙替尼会经历各种化学反应,包括:

氧化: 在特定条件下,恩沙替尼可以被氧化形成氧化衍生物。

还原: 还原反应可用于修饰分子中的官能团。

取代: 亲核和亲电取代反应在恩沙替尼的合成和修饰中很常见。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在受控条件下使用卤素、烷基化试剂和亲核试剂等试剂。

形成的主要产物: 这些反应形成的主要产物包括恩沙替尼的各种衍生物,它们可能具有不同的药理特性和应用。

科学研究应用

作用机制

恩沙替尼通过抑制间变性淋巴瘤激酶的活性发挥作用,间变性淋巴瘤激酶是一种参与癌细胞生长和存活的蛋白激酶 . 通过与间变性淋巴瘤激酶的活性位点结合,恩沙替尼阻止其磷酸化,从而阻止下游信号通路的激活。这导致癌细胞增殖的抑制和凋亡的诱导。 恩沙替尼还靶向其他激酶,包括EphA2,这有助于其广谱抗癌活性 .

类似化合物:

克唑替尼: 一种第一代间变性淋巴瘤激酶抑制剂,与恩沙替尼相比,其疗效较低,毒性较高.

艾乐替尼: 一种第二代间变性淋巴瘤激酶抑制剂,具有类似的疗效,但安全性不同.

恩沙替尼的独特性: 恩沙替尼因其高疗效、良好的安全性以及克服对第一代间变性淋巴瘤激酶抑制剂耐药性而脱颖而出 . 它还对中枢神经系统转移瘤表现出显着的活性,使其成为晚期非小细胞肺癌患者的宝贵选择 .

相似化合物的比较

Alectinib: A second-generation anaplastic lymphoma kinase inhibitor with similar efficacy but different safety profiles.

Brigatinib: Another second-generation anaplastic lymphoma kinase inhibitor with distinct pharmacokinetic properties.

Lorlatinib: A third-generation anaplastic lymphoma kinase inhibitor with superior central nervous system penetration.

Uniqueness of this compound: this compound stands out due to its high efficacy, favorable safety profile, and ability to overcome resistance to first-generation anaplastic lymphoma kinase inhibitors . It also shows significant activity against central nervous system metastases, making it a valuable option for patients with advanced non-small cell lung cancer .

生物活性

Ensartinib (X-396) is a second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) primarily indicated for the treatment of ALK-positive non-small cell lung cancer (NSCLC). This article delves into the biological activity of this compound, highlighting its pharmacodynamics, efficacy in clinical trials, and case studies demonstrating its therapeutic potential.

This compound selectively inhibits ALK, which is involved in the pathogenesis of various cancers, including NSCLC. The compound has shown potent inhibitory effects on both wild-type ALK and several resistant ALK variants, with in vitro IC50 values typically below 4 nM. Notably, it displays exceptional potency against mutations associated with resistance to first-line ALK inhibitors like crizotinib, such as L1196M and C1156Y .

Pharmacokinetics and Safety Profile

In a phase I/II clinical trial, this compound demonstrated favorable pharmacokinetic properties with a maximum tolerated dose (MTD) established at 225 mg per day. The drug exhibited a half-life conducive to once-daily dosing and was well-tolerated among participants. Common adverse effects included mild rash and transient liver function abnormalities, but no new safety signals were reported .

Comparative Studies

A pivotal phase III trial compared this compound with crizotinib in treatment-naïve patients with advanced ALK-positive NSCLC. The median progression-free survival (PFS) was significantly longer for this compound at 25.8 months compared to 12.7 months for crizotinib (hazard ratio [HR], 0.51; 95% confidence interval [CI], 0.35-0.72; log-rank P < .001) . This study underscored this compound's superior efficacy not only in systemic disease but also in patients with central nervous system (CNS) metastases.

Case Studies

- Case Study on Resistance : A patient with lung adenocarcinoma developed an acquired EML4-ALK fusion after treatment with osimertinib. Following this compound administration, tumor lesions showed significant reduction within one month, and the response persisted for over 14 months without recurrence . This highlights this compound's potential to overcome resistance mechanisms associated with prior therapies.

- Long-term Response : Another case reported a durable response in a patient previously treated with multiple TKIs, demonstrating alleviated tumor burden and stable serum markers after this compound treatment . These outcomes reinforce the drug's role as a viable option for patients who have exhausted other treatments.

Summary of Findings

| Parameter | This compound | Crizotinib |

|---|---|---|

| Median PFS | 25.8 months | 12.7 months |

| CNS Efficacy | Significant | Limited |

| Common Adverse Effects | Mild rash, liver abnormalities | Visual disturbances, gastrointestinal issues |

| Recommended Dose | 225 mg/day | Varies |

属性

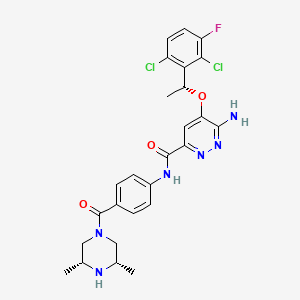

IUPAC Name |

6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-[(3S,5R)-3,5-dimethylpiperazine-1-carbonyl]phenyl]pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27Cl2FN6O3/c1-13-11-35(12-14(2)31-13)26(37)16-4-6-17(7-5-16)32-25(36)20-10-21(24(30)34-33-20)38-15(3)22-18(27)8-9-19(29)23(22)28/h4-10,13-15,31H,11-12H2,1-3H3,(H2,30,34)(H,32,36)/t13-,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYMPHUVMRFTFV-QLFBSQMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)OC(C)C4=C(C=CC(=C4Cl)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27Cl2FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370651-20-9 | |

| Record name | Ensartinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370651209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ensartinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ENSARTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMA5ZS5B22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。